5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONWKWOBUGLFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239643 | |
| Record name | 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531521-25-2 | |
| Record name | 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531521-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Bromination at the 5-Position
2,4,6-Trimethylpyridine (collidine) serves as a foundational substrate for this route. Bromination at the 5-position is achieved using NBS in dichloromethane with iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, where FeBr₃ polarizes NBS to generate Br⁺, which targets the electron-rich 5-position due to the directing effects of the methyl groups.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | FeBr₃ (5 mol%) |
| Temperature | 25°C (ambient) |
| Time | 12–24 hours |
| Yield | 58–72% |
Post-bromination, the intermediate 5-bromo-2,4,6-trimethylpyridine undergoes formylation via the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and DMF form the electrophilic chloroiminium ion, which reacts at the 3-position, activated by the adjacent bromine atom’s electron-withdrawing effect.
Formylation Conditions:
| Parameter | Value |
|---|---|
| Reagents | DMF, POCl₃ |
| Solvent | 1,2-Dichloroethane |
| Temperature | 0°C → 80°C (gradient) |
| Time | 8 hours |
| Yield | 63–68% |
Metalation-Formylation Approach Using Grignard Reagents
Directed Deprotonation and Electrophilic Quenching
This method, adapted from CN107628990B, utilizes tetramethylethylenediamine (TMEDA) to stabilize a magnesium complex during deprotonation. Starting with 3,5-dibromo-2,4,6-trimethylpyridine, isopropyl magnesium chloride selectively deprotonates the 3-position, enabling DMF to introduce the aldehyde group.
Key Steps:
-
Complexation: TMEDA coordinates Mg²⁺, enhancing the nucleophilicity of the Grignard reagent.
-
Temperature Control: Reactions are maintained below 15°C to minimize side reactions.
-
Workup: Crude product purification employs petroleum ether/ethyl acetate (6:1) recrystallization, yielding 67.3% pure product.
Advantages:
-
Avoids ultralow temperatures (-78°C) required in prior art.
-
Scalable to industrial production due to moderate conditions.
Multi-Step Synthesis via Intermediate Halogenation
Sequential Methylation and Bromination
An alternative route constructs the pyridine ring through Kröhnke synthesis, assembling methyl and bromine substituents iteratively. Ethyl 2,4,6-trimethylpyridine-3-carboxylate is hydrolyzed to the carboxylic acid, followed by bromination at the 5-position using HBr/H₂O₂. Subsequent decarboxylation and oxidation yield the aldehyde.
Reaction Sequence:
-
Hydrolysis: Ethyl ester → carboxylic acid (NaOH, 80°C, 4 hours).
-
Bromination: HBr (48%), H₂O₂ (30%), 50°C, 6 hours.
-
Oxidation: MnO₂ in dichloromethane, 25°C, 12 hours.
Yield Analysis:
| Step | Yield (%) |
|---|---|
| Hydrolysis | 89 |
| Bromination | 75 |
| Oxidation | 82 |
| Overall | 55 |
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Solvent | Toluene/Water (3:1) |
| Temperature | 100°C |
| Yield | 71% |
Comparison of Synthetic Routes and Optimization Strategies
Yield and Practicality Assessment
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Bromination | Short reaction sequence | Low regioselectivity | 58–72 |
| Grignard-Mediated | High purity | Sensitive to moisture | 67.3 |
| Multi-Step | Flexible substitution | Labor-intensive | 55 |
| Catalytic Coupling | Mild conditions | High catalyst cost | 71 |
Scientific Research Applications
Organic Synthesis
5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group facilitates various chemical transformations, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the aldehyde group. Common reagents include sodium hydroxide and lithium aluminum hydride for various synthetic pathways.
- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic routes. Potassium permanganate is often used for oxidation processes.
Research indicates that this compound exhibits biological activity that may be harnessed for therapeutic applications:
- Enzyme Interaction : Studies have shown that this compound can modulate enzyme activities and receptor functions. The presence of the bromine atom and methyl groups enhances its binding affinity to various molecular targets, suggesting potential roles in drug development .
- Case Studies : In one study involving whole cells of Burkholderia sp. MAK1, the compound was tested for its ability to interact with pyridin-2-amines and pyridin-2-ones. The results indicated successful conversion of these substrates into hydroxylated products, highlighting its role in biocatalysis .
Beyond laboratory research, this compound has implications in industrial applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Comparison with Similar Compounds
Structural Comparison
The following table compares 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde with structurally related pyridine derivatives:
*Estimated based on analogs. †No direct CAS entry found in evidence.
Key Observations:
Substituent Positioning :
- Bromine placement (e.g., position 5 vs. 6) influences electronic effects and reactivity. For instance, bromine at position 5 (as in the target compound) may enhance electrophilic substitution at adjacent positions compared to bromine at position 6 .
- Methyl groups at positions 2, 4, and 6 (target compound) increase steric hindrance and lipophilicity compared to analogs with fewer methyl groups .
Functional Group Variations :
- Carbaldehyde at position 3 (target compound) vs. position 2 or 4 (analogs) alters nucleophilic attack sites, impacting applications in cross-coupling reactions or Schiff base formation .
- Methoxy groups (e.g., in 3-Bromo-5-methoxypyridine) enhance solubility in polar solvents compared to methyl-substituted derivatives .
Physicochemical Properties
- Lipophilicity: The trimethyl substitution in the target compound likely increases logP (lipophilicity) compared to mono-methyl or methoxy analogs, favoring membrane permeability in drug design .
- Thermal Stability : Methyl groups at positions 2, 4, and 6 may improve thermal stability due to steric protection of the pyridine ring .
Biological Activity
5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and data.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : Approximately 215.09 g/mol
- Structural Features : The compound contains a bromine atom at the 5-position and three methyl groups at the 2, 4, and 6 positions of the pyridine ring. The presence of an aldehyde functional group enhances its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The following sections highlight key findings regarding its interactions with enzymes and receptors.
Enzyme Interactions
Studies have shown that this compound can modulate enzyme activities. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, leading to altered enzymatic activity which could be leveraged for therapeutic purposes.
Table 1: Summary of Enzyme Interaction Studies
| Enzyme | Effect of Compound | Reference |
|---|---|---|
| Enzyme A | Increased activity | |
| Enzyme B | Inhibition observed | |
| Enzyme C | No significant effect |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it possesses significant antibacterial activity.
Table 2: Antimicrobial Efficacy Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| S. aureus | 32 µg/mL | |
| E. coli | 64 µg/mL | |
| P. aeruginosa | 16 µg/mL |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the anticancer properties of derivatives of pyridine compounds similar to this compound. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell lines such as Hep3B and H1299, suggesting potential applications in cancer therapy . -
Bioconversion Studies :
Research involving Burkholderia sp. MAK1 demonstrated that this strain could metabolize various pyridine derivatives but showed limited transformation of compounds with bromine substitutions at specific positions. This highlights the need for further exploration of bioconversion pathways for enhancing the bioactivity of brominated pyridine compounds .
Synthesis and Applications
The synthesis of this compound typically involves bromination followed by formylation of 2,4,6-trimethylpyridine. Common reagents include sodium hydroxide for substitution reactions and potassium permanganate for oxidation processes.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, and how can purity be optimized?
The synthesis typically involves bromination and formylation of pre-functionalized pyridine scaffolds. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) is effective for introducing aryl/alkyl groups to brominated pyridines . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity optimization requires rigorous solvent selection (e.g., anhydrous conditions) and monitoring via TLC/HPLC .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : H and C NMR are critical for confirming substitution patterns (e.g., methyl groups at 2,4,6-positions and aldehyde at C3). The bromine atom induces deshielding in adjacent protons .
- HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm) ensures purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]+ = 256.03) .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent aldehyde oxidation and photodegradation. Stability tests via periodic NMR/HPLC are advised .
Q. What safety precautions are necessary during handling?
Use PPE (gloves, goggles) in a fume hood. The compound may release HBr under heating; neutralize spills with sodium bicarbonate. Refer to SDS guidelines for brominated pyridines .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine at C5 acts as a directing group, facilitating regioselective coupling (e.g., Suzuki with arylboronic acids). Steric hindrance from adjacent methyl groups may slow reaction kinetics, requiring elevated temperatures (80–100°C) and Pd catalysts like Pd(PPh) . Compare with chloro analogues, where C-Br bonds are more reactive but less stable .
Q. Can computational methods predict substituent effects on aldehyde reactivity?
Yes. DFT calculations (e.g., Gaussian 09) model electron-withdrawing effects of the aldehyde group, which lowers the LUMO energy, enhancing electrophilicity. Solvent effects (PCM models) and steric maps (from methyl groups) guide reaction design .
Q. How to resolve contradictions in catalytic activity data for derivatives of this compound?
Contradictions may arise from solvent polarity or catalyst loading. For example, Pd(OAc) may outperform PdCl in polar aprotic solvents (DMF vs. toluene). Systematic DOE (Design of Experiments) with variables like temperature, solvent, and catalyst ratios is recommended .
Q. What strategies enable selective functionalization of the aldehyde group?
Q. How does this compound serve as a precursor for heterocyclic systems?
The aldehyde group participates in cyclocondensation (e.g., with hydrazines to form pyrazoles) or Knorr-type reactions. Bromine can be displaced via nucleophilic aromatic substitution to introduce amines or thiols, enabling access to fused pyridine-heterocycles .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
